molecular formula C19H21N3O5 B2659100 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396767-36-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2659100
CAS No.: 1396767-36-4
M. Wt: 371.393
InChI Key: BFPMWLNZSUCNNM-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a combination of benzodioxole, furan, piperidine, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Furan-3-carbonyl Piperidine: This involves the acylation of piperidine with furan-3-carboxylic acid, followed by reduction and protection steps.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the furan-3-carbonyl piperidine derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(piperidin-4-yl)methyl)urea: Lacks the furan-3-carbonyl group.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the presence of both benzodioxole and furan moieties, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-18(14-5-8-25-11-14)22-6-3-13(4-7-22)10-20-19(24)21-15-1-2-16-17(9-15)27-12-26-16/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMWLNZSUCNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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